

# 1-Chloro-2-fluorobenzene: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: *1-Chloro-2-fluorobenzene*

Cat. No.: *B165100*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Chloro-2-fluorobenzene**, an organohalogen compound, has emerged as a crucial and versatile building block in the landscape of modern organic synthesis. Its unique substitution pattern, featuring adjacent chlorine and fluorine atoms on a benzene ring, imparts distinct reactivity that enables a wide array of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving **1-chloro-2-fluorobenzene**, tailored for professionals in research and development. Its utility is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the introduction of fluorine-containing moieties is often essential for modulating biological activity and material properties. [1][2]

## Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of **1-chloro-2-fluorobenzene** is paramount for its safe and effective handling in a laboratory setting. The compound is a colorless to light yellow liquid with a characteristic aromatic odor. [2][3] Key physicochemical data are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClF	[3][4]
Molecular Weight	130.55 g/mol	[4]
Appearance	Colorless to yellowish liquid	[3]
Melting Point	-43 to -42 °C	[3]
Boiling Point	137-138 °C	[3]
Density	1.244 g/mL at 25 °C	[3]
Refractive Index (n <sub>20</sub> /D)	1.501	[3]
Flash Point	31 °C (87.8 °F) - closed cup	[5]
Vapor Pressure	8.19 mmHg	[4][6]
Water Solubility	501.9 mg/L at 25 °C	[3]
CAS Number	348-51-6	[3]

#### Safety Information:

**1-Chloro-2-fluorobenzene** is a flammable liquid and vapor.[4] It is also a skin and strong eye irritant and can be harmful if inhaled.[4][6] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this chemical. [5] It is crucial to work in a well-ventilated area and keep the compound away from sources of ignition.[3]

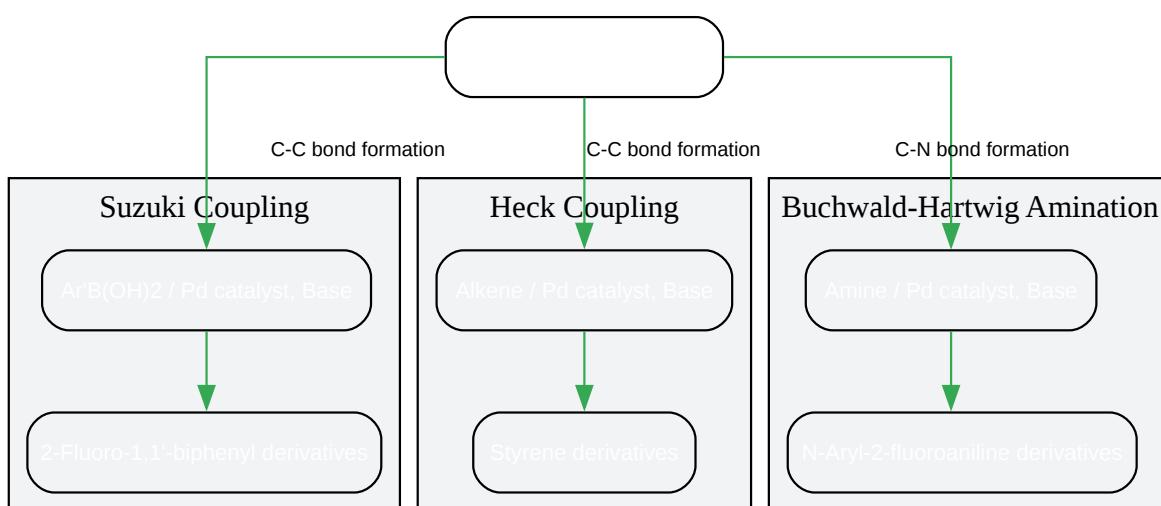
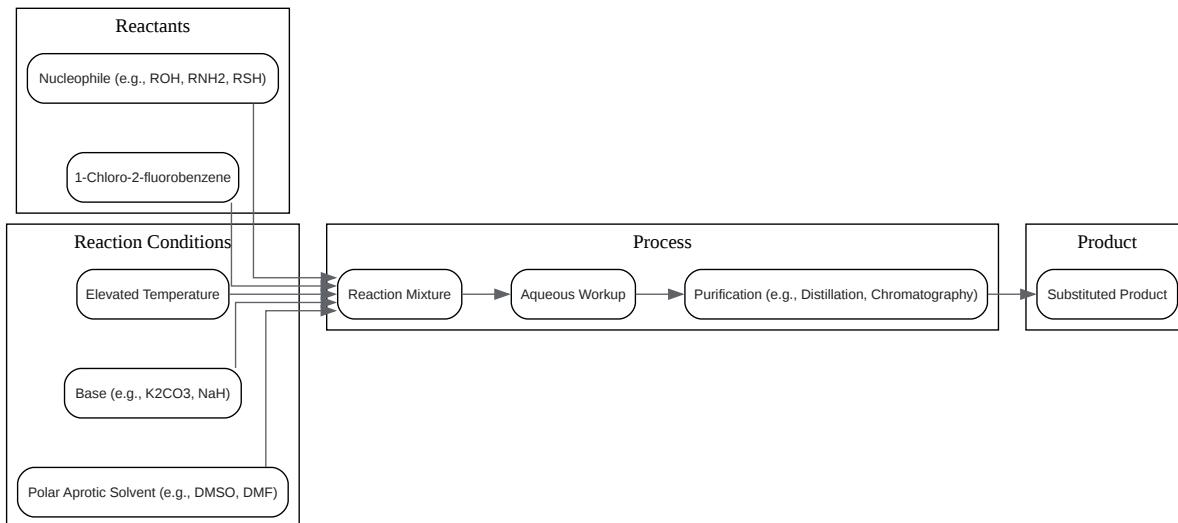
## Core Synthetic Applications

The reactivity of **1-chloro-2-fluorobenzene** is dominated by the interplay of the two halogen substituents. The fluorine atom, being highly electronegative, activates the ring towards nucleophilic aromatic substitution, while the chlorine atom can participate in various cross-coupling reactions or be a target for metallation.

## Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the fluorine and chlorine atoms makes the aromatic ring of **1-chloro-2-fluorobenzene** susceptible to nucleophilic attack. This is a cornerstone of its utility, allowing for the introduction of a variety of functional groups. The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.<sup>[7]</sup> The presence of electron-withdrawing groups ortho or para to the leaving group (in this case, typically the chlorine atom) stabilizes this intermediate and accelerates the reaction.<sup>[7][8][9]</sup>

General Workflow for Nucleophilic Aromatic Substitution:



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